2-(Cyclopentylamino)methyl-5-fluorophenol
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Overview
Description
2-(Cyclopentylamino)methyl-5-fluorophenol is an organic compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclopentylamino group attached to a methyl group, which is further connected to a fluorophenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)methyl-5-fluorophenol typically involves organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)methyl-5-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated or aminated derivatives .
Scientific Research Applications
2-(Cyclopentylamino)methyl-5-fluorophenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)methyl-5-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylamino)methyl-4-fluorophenol
- 2-(Cyclopentylamino)methyl-6-fluorophenol
- 2-(Cyclohexylamino)methyl-5-fluorophenol
Uniqueness
2-(Cyclopentylamino)methyl-5-fluorophenol is unique due to its specific structural features, such as the position of the fluorine atom and the presence of the cyclopentylamino group. These features may confer distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-[(cyclopentylamino)methyl]-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-6-5-9(12(15)7-10)8-14-11-3-1-2-4-11/h5-7,11,14-15H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBOMMKBUDZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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